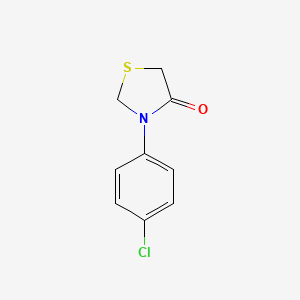

3-(4-Chlorophenyl)-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Chlorophenyl)-1,3-thiazolidin-4-one, also known as chlorothiazolidinone, is a thiazolidinone derivative that has been extensively studied for its potential applications in medicinal chemistry and chemical biology. It is a heterocyclic compound that is composed of a nitrogen atom and a sulfur atom, both of which are bonded to a benzene ring. Chlorothiazolidinone has been found to have a wide range of biological and pharmacological activities, including anticonvulsant, anti-inflammatory, and antifungal activities. It has also been investigated for its potential use as an anticancer agent.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(4-Chlorophenyl)-1,3-thiazolidin-4-one: has been investigated for its potential as a medicinal agent. Researchers have explored its biological activity, particularly in the context of drug development. Notably, it has been studied as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation. The compound demonstrated remarkable potency, making it a promising candidate for therapeutic applications .

Nonlinear Optics

The molecule 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) , which contains the thiazolidin-4-one moiety, has been investigated for its nonlinear optical properties. Studies have confirmed its potential in second and third harmonic generation. The static and dynamic polarizability of CPP were found to be significantly higher than that of urea, suggesting its relevance in optical applications .

Antiviral Activity

Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide have been synthesized from 3-(4-Chlorophenyl)-1,3-thiazolidin-4-one . These compounds were evaluated for their antiviral activity. While further research is needed, this highlights the compound’s potential in combating viral infections .

Green Chemistry

In recent years, there has been growing interest in environmentally friendly synthetic methods. 3-(4-Chlorophenyl)-1,3-thiazolidin-4-one has been explored under “green chemistry” conditions, including ultrasound-assisted reactions and mechanochemistry. These approaches aim to minimize waste, energy consumption, and the use of toxic solvents. The compound’s reactivity and efficiency in such eco-friendly processes are areas of active investigation .

Biological Properties

Researchers have also examined the biological properties of 3-(4-Chlorophenyl)-1,3-thiazolidin-4-one and related derivatives. These investigations include assessing its interactions with biological targets, potential toxicity, and pharmacophoric features. Understanding these properties is crucial for designing effective drugs and therapeutic agents .

Cycloreversion

Mechanical forces can induce cycloreversion reactions in certain compounds. In the case of 1,2,3-triazoles , researchers have explored their behavior under mechanical stress. The cycloreversion of 1,2,3-triazole compounds has implications for drug delivery systems and other biological applications .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c10-7-1-3-8(4-2-7)11-6-13-5-9(11)12/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYVOKFMSSZZHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CS1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-1,3-thiazolidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2445579.png)

![2-isopropyl-4-(2-oxo-2-(p-tolyl)ethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2445580.png)

![N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B2445584.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2445585.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2445594.png)

![N-(2,4-dimethoxyphenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2445595.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2445598.png)

![N-(1-cyanocyclohexyl)-2-[3-(3,5-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2445599.png)